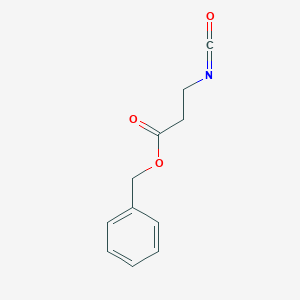

2-(Benzyloxycarbonyl)ethylisocyanate

Description

2-(Benzyloxycarbonyl)ethylisocyanate is a specialized organic compound characterized by its isocyanate (-N=C=O) functional group and a benzyloxycarbonyl (Cbz) protecting group attached to an ethyl chain. The Cbz group is widely employed in peptide synthesis to protect amine functionalities during multi-step reactions, while the isocyanate group confers high reactivity toward nucleophiles such as amines, alcohols, and thiols. This compound is primarily utilized in the synthesis of urethane or urea linkages, making it valuable in polymer chemistry and controlled drug delivery systems .

Properties

CAS No. |

110476-76-1 |

|---|---|

Molecular Formula |

C11H11NO3 |

Molecular Weight |

205.21 g/mol |

IUPAC Name |

benzyl 3-isocyanatopropanoate |

InChI |

InChI=1S/C11H11NO3/c13-9-12-7-6-11(14)15-8-10-4-2-1-3-5-10/h1-5H,6-8H2 |

InChI Key |

CHIMXFBSKFMZBG-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)CCN=C=O |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Functional Group Analysis

The reactivity and applications of 2-(Benzyloxycarbonyl)ethylisocyanate are dictated by its unique structure. Below is a comparative analysis with structurally or functionally related compounds:

(a) Comparison with (R)-(-)-2-(Benzyloxymethyl)-oxirane

- Structural Differences :

- 2-(Benzyloxycarbonyl)ethylisocyanate : Contains an isocyanate group and a Cbz-protected ethyl chain.

- (R)-(-)-2-(Benzyloxymethyl)-oxirane : Features an epoxide (oxirane) ring and a benzyloxymethyl group.

- Reactivity :

- Applications :

- The Cbz group in 2-(Benzyloxycarbonyl)ethylisocyanate facilitates temporary protection in peptide synthesis, whereas the epoxide in (R)-(-)-2-(Benzyloxymethyl)-oxirane is suited for creating stable polymeric networks.

(b) Comparison with Phenylisocyanate

- Structural Differences :

- Phenylisocyanate : Simpler aromatic isocyanate with a phenyl group directly attached to the isocyanate moiety.

- Reactivity and Stability :

- Phenylisocyanate is more volatile and less sterically hindered, leading to faster reactions with nucleophiles.

- 2-(Benzyloxycarbonyl)ethylisocyanate exhibits reduced volatility and increased moisture sensitivity due to the Cbz-ethyl substituent.

- Applications :

- Phenylisocyanate is widely used in industrial polyurethane production, while the Cbz derivative is reserved for specialized organic synthesis requiring selective protection.

Research Findings

Steric Effects : The Cbz group in 2-(Benzyloxycarbonyl)ethylisocyanate introduces steric hindrance, slowing reaction kinetics compared to phenylisocyanate but improving selectivity in peptide coupling .

Solubility : The ethyl chain enhances solubility in polar aprotic solvents (e.g., DMF, THF), whereas phenylisocyanate prefers aromatic solvents.

Click Chemistry Relevance : Isocyanates participate in carbon-heteroatom bond-forming reactions, aligning with the principles of click chemistry for modular synthesis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.